2-({6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-cyclohexylacetamide
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Description
2-({6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-cyclohexylacetamide is a useful research compound. Its molecular formula is C23H28ClN5O2S and its molecular weight is 474.02. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Evaluation
Research has led to the synthesis of novel heterocyclic compounds containing sulfonamido moieties. These compounds, designed as potential antibacterial agents, include derivatives with pyrazolo[4,3-d]pyrimidine cores, showing significant activity against bacterial strains. The synthesis leverages the reactivity of different precursors to produce compounds with varying biological activities (Azab, Youssef, & El‐Bordany, 2013).
Antimicrobial and Anticancer Agents
Another study focused on the synthesis of pyrazole derivatives with attached oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives. These compounds were evaluated for their in vitro antimicrobial and anticancer activities. Certain derivatives displayed higher anticancer activity than the reference drug doxorubicin, indicating their potential as effective anticancer agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Antitumor and Antibacterial Potential
Derivatives of 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines were synthesized for evaluation as inhibitors of thymidylate synthase (TS), with potential antitumor and antibacterial applications. Certain analogs showed potent activity against human TS, suggesting their utility in cancer treatment and bacterial infections (Gangjee, Mavandadi, Kisliuk, McGuire, & Queener, 1996).
Synthesis, Pharmacological Evaluation, and Molecular Docking
A study detailed the synthesis of N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides. These compounds demonstrated significant antibacterial activity against both gram-negative and gram-positive bacteria. Molecular docking studies identified active binding sites, correlating with bioactivity data, and highlighted the potential of these compounds as antibacterial agents (Siddiqui et al., 2014).
Antimicrobial Agents Synthesis
Further research involved the synthesis of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents. These compounds showed good antibacterial and antifungal activities, comparable to streptomycin and fusidic acid, emphasizing their potential in treating microbial infections (Hossan et al., 2012).
Properties
IUPAC Name |
2-[6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-cyclohexylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN5O2S/c1-3-29-21-20(15(2)27-29)26-23(32-14-19(30)25-18-7-5-4-6-8-18)28(22(21)31)13-16-9-11-17(24)12-10-16/h9-12,18H,3-8,13-14H2,1-2H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKFXNDFCFXGFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)Cl)SCC(=O)NC4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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